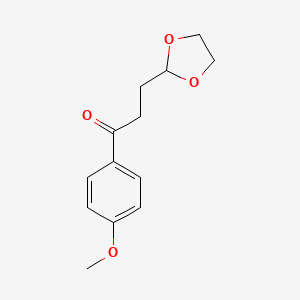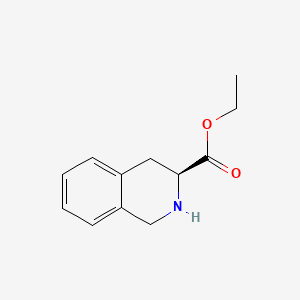![molecular formula C15H11ClN2O2 B8797883 N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction is often carried out in solvents like ethanol or water under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of green solvents and economical operation methods is emphasized to ensure sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly against colorectal carcinoma.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to various biological effects. It also interacts with DNA and proteins, affecting cellular processes and exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzoxazoles: Other derivatives with different substituents on the benzene or oxazole rings
Uniqueness
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is unique due to its specific chloro-substitution, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H11ClN2O2 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9(19)17-12-5-2-10(3-6-12)15-18-13-8-11(16)4-7-14(13)20-15/h2-8H,1H3,(H,17,19) |
Clave InChI |
XJXVGGUMZPQFHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Solubilidad |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8797871.png)




